molecular formula C13H13N3O3 B1683929 Lenalidomide CAS No. 191732-72-6

Lenalidomide

Cat. No. B1683929
M. Wt: 259.26 g/mol
InChI Key: GOTYRUGSSMKFNF-UHFFFAOYSA-N
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Patent
US09085530B2

Procedure details

A mixture of 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid (5 g) and urea (1.08 g) in N,N-dimethylformamide (25 ml) was stirred and heated under reflux for 3˜4 hours. The reaction mixture concentrated under reduced pressure at 60° C. and then was added into ice water by being stirred rapidly. After filter, the cake was washed with isopropanol. The crude product was recrystallized from isopropanol and active carbon to give 1.4 g of off-white target compound. Yield: 30%. mp: 252.1˜254.3° C.
Name
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]([CH2:17]C(O)=O)[CH2:13][C:14](O)=O)[C:6]2=[O:11].[NH2:21][C:22](N)=[O:23].CN(C)C=[O:28]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]1[CH2:13][CH2:14][C:22](=[O:23])[NH:21][C:17]1=[O:28])[C:6]2=[O:11]

Inputs

Step One
Name
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
Quantity
5 g
Type
reactant
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C(CC(=O)O)CC(=O)O
Name
Quantity
1.08 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3˜4 hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture concentrated under reduced pressure at 60° C.
ADDITION
Type
ADDITION
Details
was added into ice water
STIRRING
Type
STIRRING
Details
by being stirred rapidly
FILTRATION
Type
FILTRATION
Details
After filter
WASH
Type
WASH
Details
the cake was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from isopropanol and active carbon

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09085530B2

Procedure details

A mixture of 3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid (5 g) and urea (1.08 g) in N,N-dimethylformamide (25 ml) was stirred and heated under reflux for 3˜4 hours. The reaction mixture concentrated under reduced pressure at 60° C. and then was added into ice water by being stirred rapidly. After filter, the cake was washed with isopropanol. The crude product was recrystallized from isopropanol and active carbon to give 1.4 g of off-white target compound. Yield: 30%. mp: 252.1˜254.3° C.
Name
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]([CH2:17]C(O)=O)[CH2:13][C:14](O)=O)[C:6]2=[O:11].[NH2:21][C:22](N)=[O:23].CN(C)C=[O:28]>>[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][N:5]([CH:12]1[CH2:13][CH2:14][C:22](=[O:23])[NH:21][C:17]1=[O:28])[C:6]2=[O:11]

Inputs

Step One
Name
3-(4-amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-glutaric acid
Quantity
5 g
Type
reactant
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C(CC(=O)O)CC(=O)O
Name
Quantity
1.08 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3˜4 hours
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture concentrated under reduced pressure at 60° C.
ADDITION
Type
ADDITION
Details
was added into ice water
STIRRING
Type
STIRRING
Details
by being stirred rapidly
FILTRATION
Type
FILTRATION
Details
After filter
WASH
Type
WASH
Details
the cake was washed with isopropanol
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from isopropanol and active carbon

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.